molecular formula C12H17NO5S B4396790 methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate

methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate

Cat. No. B4396790
M. Wt: 287.33 g/mol
InChI Key: WUZXCDWGFCXKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate (MMG) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMG is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes that play a crucial role in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells against oxidative damage.

Advantages and Limitations for Lab Experiments

Methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate has several advantages for lab experiments, including its high purity level, solubility in water and organic solvents, and potent activity. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate research, including the development of new this compound derivatives with enhanced activity and the investigation of the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential side effects and toxicity in vivo.

Scientific Research Applications

Methyl N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for drug development.

properties

IUPAC Name

methyl 2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-9-5-6-10(17-3)11(7-9)19(15,16)13(2)8-12(14)18-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZXCDWGFCXKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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